molecular formula C10H14O5 B1664105 3,4-Di-O-acetyl-6-deoxy-L-glucal CAS No. 34819-86-8

3,4-Di-O-acetyl-6-deoxy-L-glucal

Cat. No. B1664105
CAS RN: 34819-86-8
M. Wt: 214.21 g/mol
InChI Key: NDEGMKQAZZBNBB-JUWDTYFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Di-O-acetyl-6-deoxy-L-glucal, also known as Di-O-acetyl-L-rhamnal, is a chemical compound with the molecular formula C10H14O5 . It is a member of dicarboxylic acids and O-substituted derivatives . This compound is a versatile intermediate for the synthesis of a number of 2,6-dideoxy sugars commonly found in natural products .


Synthesis Analysis

1,5-Anhydro-2-deoxy-arabino-hex-1-enitols, such as 3,4-Di-O-acetyl-6-deoxy-L-glucal, are used directly in synthesis or converted into deoxy sugar hemiacetal donors for highly stereoselective glycosylation reactions . The preparation of these molecules typically involves converting the C–6 oxygen of d-glucal into either a sulfonate ester or a halide, followed by reduction .


Molecular Structure Analysis

The molecular structure of 3,4-Di-O-acetyl-6-deoxy-L-glucal is represented by the SMILES string CC1OC=CC (OC (C)=O)C1OC (C)=O . The InChI key for this compound is NDEGMKQAZZBNBB-JUWDTYFHSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3,4-Di-O-acetyl-6-deoxy-L-glucal are not detailed in the search results, it is known to be a DNA-binding agent .


Physical And Chemical Properties Analysis

3,4-Di-O-acetyl-6-deoxy-L-glucal is a liquid at room temperature . It has a molecular weight of 214.22 . The compound has an optical rotation of [α]/D 55°, c = 1 in chloroform . Its refractive index is n20/D 1.454 , and it has a boiling point of 68-69 °C/0.06 mmHg . The density of this compound is 1.116 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

3,4-Di-O-acetyl-6-deoxy-L-glucal has been extensively studied for its potential in various chemical synthesis processes. For example, its reduction with nickel boride and thiolacetic acid leads to different products, showcasing its versatility in chemical transformations. The compound exhibits interesting reactions under different conditions, such as rearrangement to form (1R)-(2-furyl)-2-acetamidoethanol and undergoing intramolecular palladium (II) catalyzed cyclization reactions (Mathews & Zajac, 1995).

Electrochemical Applications

In electrochemistry, 3,4-Di-O-acetyl-6-deoxy-L-glucal has been utilized in bromochlorination reactions. This involves generating a halogenating agent electrochemically and reacting it with the compound to yield specific glycopyranosyl chlorides. These reactions demonstrate the compound's utility in developing new methodologies in organic electrochemistry (Damljanović et al., 2011).

Photochemical Reactions

The compound has also been a subject of interest in photochemical studies. For instance, 3,4,6-Tri-O-acetyl-D-glucal, a related compound, has been used in photochemical reactions with lactonitrile, leading to significant findings in the field of photochemistry of carbohydrates (MatsuuraKazuo et al., 1972).

Catalysis and Reaction Mechanisms

The compound's interaction with various catalysts and its role in different reaction mechanisms have been extensively studied. For example, research has delved into its reaction in the presence of mercuric sulfate, leading to the formation of specific aldehydes and discussing potential mechanisms for these transformations (Gonzalez et al., 1975).

Synthesis of Biochemical Compounds

The compound has been employed in the synthesis of biochemically significant compounds, such as L-ristosamine and L-epi-daunosamine glycosides. This highlights its potential in the synthesis of complex organic molecules with potential applications in medicinal chemistry and biochemistry (Ding et al.,2011)

properties

IUPAC Name

[(2S,3S,4S)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGMKQAZZBNBB-JUWDTYFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Di-O-acetyl-6-deoxy-L-glucal

CAS RN

34819-86-8
Record name Di-O-acetyl-L-rhamnal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34819-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-dianhydro-2,6-dideoxy-L-arabino-hex-1-enitol diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 2
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 3
Reactant of Route 3
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 4
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 5
3,4-Di-O-acetyl-6-deoxy-L-glucal
Reactant of Route 6
Reactant of Route 6
3,4-Di-O-acetyl-6-deoxy-L-glucal

Citations

For This Compound
49
Citations
Y Akagi, Y Mori, Y Sato, E Iwasaki, T Komatsu - Tetrahedron Letters, 2022 - Elsevier
We report the total synthesis of jadomycins A, B, and l-digitoxosyl-phenanthroviridin. 2-Aryl-5-hydroxy-1,4-naphthoquinones, which were synthesized utilizing a Pd-catalyzed direct …
Number of citations: 1 www.sciencedirect.com
F Ding, R William, F Wang, J Ma, L Ji, XW Liu - Organic Letters, 2011 - ACS Publications
A highly efficient synthesis of l-ristosamine and l-epi-daunosamine glycosides via BF 3 ·OEt 2 promoted tandem hydroamination/glycosylation of 3,4-di-O-acetyl-6-deoxy-l-glucal and l-…
Number of citations: 37 pubs.acs.org
I Damljanović, D Stevanović, M Vukićević… - Carbohydrate …, 2011 - Elsevier
Peracetylated glycals—3,4,5-tri-O-acetyl-d-glucal (1a), 3,4,5-tri-O-acetyl-d-galactal (1b) and 3,4-di-O-acetyl-6-deoxy-l-glucal (1c)—have been bromochlorinated by a suitable …
Number of citations: 6 www.sciencedirect.com
P Chen, L Lin - Tetrahedron, 2013 - Elsevier
By using RuCl 3 ·3H 2 O as catalyst, an improved method for the synthesis of 2,3-unsaturated-glycosides has been established. A series of 2, 3-unsaturated-glucosides were obtained …
Number of citations: 18 www.sciencedirect.com
N de la Figuera, P Forns, JC Fernàndez, S Fiol… - Tetrahedron letters, 2005 - Elsevier
Palladium acetate catalyzed C-glycosidation of peracetylated glycals with arylboronic acids in acetonitrile (CH 3 CN) yields the desired 1-substituted 2,3-unsaturated glycal as well as a …
Number of citations: 18 www.sciencedirect.com
J Gong, W Li, P Fu, J MacMillan… - Organic letters, 2019 - ACS Publications
The isolation, characterization, and total synthesis of the macrocyclic polyene mangrolide D is reported. A 16-step total synthesis relies on robust Suzuki and ring-closing metathesis …
Number of citations: 17 pubs.acs.org
PP Deshpande, KN Price, DC Baker - The Journal of Organic …, 1996 - ACS Publications
Optically pure enone 9c, available in three steps from known 6-deoxy d-galactal derivative 7b, reacts with cyanophthalide 6 to directly afford the natural product (−)-hongconin (1), a …
Number of citations: 45 pubs.acs.org
EN Tzanetou, KM Kasiotis… - American Journal of …, 2012 - researchgate.net
The efficient synthesis of (2R, 6S)-6-hydroxy-2-methyl-1-tosyl-1, 2-dihydropyridin-3 (6H)-one 5 in five steps and 30% overall yield is reported. This dihydropyridone constitutes versatile …
Number of citations: 3 www.researchgate.net
V Basava, B Flores, M Giovine, T Licisyn… - Journal of …, 2008 - Taylor & Francis
The addition of benzenesulfinic acid to glycals was investigated under various conditions, and optimized yields of the glycosyl phenylsulfone products were obtained in the presence of …
Number of citations: 9 www.tandfonline.com
SC Timmons, DL Jakeman - Carbohydrate research, 2007 - Elsevier
As deoxysugars are integral components of many natural products, the development of efficient chemical and enzymatic routes to prepare these compounds is of particular interest. …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.